(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
Description
This compound is a substituted imidazole derivative featuring a 4-methoxyphenyl methanone group linked to a 4,5-dihydroimidazole core, which is further functionalized with a 4-fluorobenzylthio moiety. Imidazole derivatives are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s synthesis likely involves S-alkylation or nucleophilic substitution steps, as seen in analogous imidazole derivatives .
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-23-16-8-4-14(5-9-16)17(22)21-11-10-20-18(21)24-12-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGUTGMJADSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorophenylmethylsulfanyl group is introduced to a dihydroimidazole ring. This is followed by the addition of a methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Preliminary studies suggest it could impact various biochemical pathways, making it a candidate for further investigation in pharmacological applications .
Anticancer Activity
Recent studies have shown that derivatives of imidazole compounds can possess anticancer properties. The ability of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone to inhibit cancer cell proliferation has been explored in vitro. It has been observed to induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that it may inhibit the growth of certain bacterial strains, suggesting its utility as an antibacterial agent. This application is particularly relevant given the increasing resistance of bacteria to conventional antibiotics .
Neurological Applications
Given the structural similarities to other neuroactive compounds, there is potential for this compound to be explored in the context of neurological disorders. Its role as a receptor modulator could be significant in developing treatments for conditions such as anxiety or depression .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers, suggesting effective anticancer properties.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating promising antibacterial activity.
Mechanism of Action
The mechanism of action of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in substituents on the phenyl rings and imidazole core. Key examples include:
- Electronic Effects: The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-nitrophenyl group in , which may reduce nucleophilicity at the methanone carbonyl.
- Lipophilicity : Ethoxy (logP ~1.6) and methoxy (logP ~1.2) substituents increase lipophilicity compared to nitro (logP ~0.2), affecting membrane permeability .
Spectral and Physicochemical Data
- IR Spectroscopy: Target compound: Expected C=O stretch at ~1680 cm⁻¹ (methanone), S-C stretch at ~1250 cm⁻¹ (thioether) . Compound: Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and C-F stretches at ~1100 cm⁻¹ .
- NMR Spectroscopy :
Q & A
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., imidazole ring formation from 12 hours to 2 hours) and improves yield (85% vs. 60% conventional) by enhancing reaction kinetics .
- Solvent-free conditions : Minimizes side reactions (e.g., oxidation of thioether to sulfoxide) and simplifies purification .
- Catalytic optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thioether coupling, achieving >90% conversion .
How to design experiments to evaluate biological activity?
Advanced
Target identification :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure IC₅₀ values .
- Cell-based assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO <0.1%).
Statistical analysis : Dose-response curves (GraphPad Prism) and ANOVA for significance (p < 0.05) .
How to resolve discrepancies in biological activity data across structurally similar compounds?
Q. Advanced
- Structure-activity relationship (SAR) studies : Compare substituent effects (Table 1).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity differences. For example, 4-methoxy substitution enhances hydrophobic interactions vs. 3-fluorophenyl .
Table 1 : Substituent Effects on Enzyme Inhibition (IC₅₀, μM)
| Substituent (R) | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 4-OCH₃ | Protein Kinase C | 0.8 | |
| 3-F | Same | 2.1 | |
| 4-Cl | Same | 5.4 |
What mechanistic studies elucidate the compound’s mode of action?
Q. Advanced
- Competitive binding assays : Use radiolabeled ligands (³H-ATP) to determine if the compound competes with endogenous substrates .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase domain of PKC) to identify binding pockets .
- Mutagenesis studies : Replace key residues (e.g., Lys368 in PKC) to confirm interaction sites via loss-of-function assays .
How to optimize solubility for in vivo studies?
Q. Advanced
- Co-solvent systems : Use 10% Cremophor EL in PBS (pH 7.4) to achieve solubility >1 mg/mL .
- Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to improve bioavailability .
What analytical methods track metabolic stability?
Q. Advanced
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 minutes indicates stability .
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
